molecular formula C10H15Cl2N B2811487 4-(4-Chlorophenyl)butan-1-amine hydrochloride CAS No. 79945-12-3

4-(4-Chlorophenyl)butan-1-amine hydrochloride

Cat. No. B2811487
CAS RN: 79945-12-3
M. Wt: 220.14
InChI Key: KQPBVADUCZPIQK-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)butan-1-amine hydrochloride is a chemical compound with the molecular weight of 236.14 . It is also known by its IUPAC name, 4-(4-chlorophenoxy)-1-butanamine hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 4-(4-Chlorophenyl)butan-1-amine hydrochloride is 1S/C10H14ClNO.ClH/c11-9-3-5-10(6-4-9)13-8-2-1-7-12;/h3-6H,1-2,7-8,12H2;1H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

4-(4-Chlorophenyl)butan-1-amine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 236.14 .

Scientific Research Applications

Spectroscopic Characterization and Crystal Structures

Research by Kuś et al. (2016) provided a comprehensive chemical characterization of 4-chloroethcathinone, a derivative of 4-(4-Chlorophenyl)butan-1-amine hydrochloride. The study utilized spectroscopic methods like NMR, infrared spectroscopy, and mass spectrometry, offering valuable insights into its crystallographic and chemical properties, which are crucial for identification and analysis in forensic toxicology (Kuś et al., 2016).

Chiral Resolution

Vaccher et al. (1991) developed a chromatography method for the chiral resolution of isomers of 4-amino-3-(4-chlorophenyl)butyric acid, a related compound. This study highlights the importance of separating enantiomers for potential pharmaceutical applications and understanding the compound's pharmacokinetics (Vaccher et al., 1991).

Photochemical Studies

Protti et al. (2004) explored the photochemistry of 4-chlorophenol, closely related to 4-(4-Chlorophenyl)butan-1-amine hydrochloride, demonstrating its reductive dehalogenation and potential to form aryl cations. This research is significant for understanding the photochemical behavior of chlorinated aromatic compounds (Protti et al., 2004).

Synthesis and Application in Pharmaceuticals

Sashikanth et al. (2013) described an asymmetric synthesis process for clopidogrel hydrogen sulfate, using a similar chlorophenyl compound as an intermediate. This highlights its utility in the synthesis of complex pharmaceuticals (Sashikanth et al., 2013).

Crystal Structure Analysis

The crystal structure of compounds similar to 4-(4-Chlorophenyl)butan-1-amine hydrochloride has been extensively studied, as seen in the work of Butcher et al. (2007) and Kang et al. (2015). These studies provide insight into molecular interactions and stability, which are crucial for drug design and material science applications (Butcher et al., 2007) (Kang et al., 2015).

Synthesis of Novel Compounds and their Applications

Chahkandi et al. (2017) and Sah et al. (2014) synthesized novel derivatives and studied their structure, which can lead to the development of new pharmaceuticals or materials with unique properties (Chahkandi et al., 2017) (Sah et al., 2014).

Drug Discovery and Pharmacology

Croston et al. (2002) discovered a nonpeptide agonist of the urotensin-II receptor, demonstrating the potential of chlorophenyl compounds in developing new therapeutics (Croston et al., 2002).

Analytical Chemistry Applications

The use of similar compounds in analytical chemistry has been explored by Bengtsson (1958), who investigated 4-amino-4'-chlorodiphenyl as a reagent for sulfate analysis. This showcases the role of chlorophenyl derivatives in developing new analytical methods (Bengtsson, 1958).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

4-(4-chlorophenyl)butan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN.ClH/c11-10-6-4-9(5-7-10)3-1-2-8-12;/h4-7H,1-3,8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPBVADUCZPIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCN)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)butan-1-amine hydrochloride

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